molecular formula C12H17NO3S B2777087 (3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione CAS No. 2059909-34-9

(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione

Cat. No. B2777087
CAS RN: 2059909-34-9
M. Wt: 255.33
InChI Key: AZXCYZDDEDMKGM-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione, also known as (3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione, is an organic compound that has been studied for its numerous applications in scientific research. This compound is a member of the thiolane family which is composed of molecules that contain a thiol group, an oxygen atom, and a nitrogen atom. This compound has been studied for its various applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Medicinal Chemistry: Ligand Design for Therapeutic Targets

The 2-phenethylamine motif, which is a part of the compound’s structure, is widely present in medicinal chemistry. It serves as a key structural component in the design of ligands for various therapeutic targets. This compound could potentially be used to develop new medicinal chemistry hits and screening compounds, particularly for adrenoceptors, carbonic anhydrase, dopamine receptors, and sigma receptors .

Neuropharmacology: Dopaminergic Activity Modulation

Given the structural similarity to 2-phenethylamines, this compound may play a role in modulating dopaminergic activity. This could have implications for the treatment of disorders related to voluntary movement, stress, or mood, as dopaminergic neurons are central to these functions .

Antiviral Research: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound’s structure suggests potential use as an inhibitor for non-nucleoside reverse transcriptase, which is crucial in antiretroviral therapy for HIV. Its application in this field could lead to the development of new NNRTIs through ligand- and structure-based approaches .

Enzyme Inhibition: β-Galactosidase Inhibition

The compound could be synthesized into photochromic competitive inhibitors for β-galactosidase, an enzyme that plays a significant role in various biological processes. This application is particularly relevant in the development of photoswitchable inhibitors .

properties

IUPAC Name

(3S,4S)-1,1-dioxo-4-(2-phenylethylamino)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-12-9-17(15,16)8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXCYZDDEDMKGM-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione

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